3,5-dichloro-N-[[3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide;hydrochloride
CAS No.:
Cat. No.: VC14476896
Molecular Formula: C19H27Cl3N2O
Molecular Weight: 405.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H27Cl3N2O |
|---|---|
| Molecular Weight | 405.8 g/mol |
| IUPAC Name | 3,5-dichloro-N-[[3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide;hydrochloride |
| Standard InChI | InChI=1S/C19H26Cl2N2O.ClH/c1-19(2,3)4-5-23-10-16-15(17(16)11-23)9-22-18(24)12-6-13(20)8-14(21)7-12;/h6-8,15-17H,4-5,9-11H2,1-3H3,(H,22,24);1H |
| Standard InChI Key | IDCVEUISZZKMKJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 3,5-dichloro-N-[[3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide hydrochloride, reflects its intricate architecture. The central 3-azabicyclo[3.1.0]hexane system introduces a fused bicyclic structure with bridgehead nitrogen, while the 3,3-dimethylbutyl substituent at position 3 and the 3,5-dichlorobenzamide group at position 6 create a sterically crowded environment . The hydrochloride salt form enhances solubility, a critical factor for in vitro assays .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₇Cl₃N₂O | |
| Molecular Weight | 405.8 g/mol | |
| SMILES | CC(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl.Cl | |
| InChIKey | IDCVEUISZZKMKJ-UHFFFAOYSA-N | |
| Solubility | >10 mM in DMSO |
Stereochemical Considerations
The azabicyclo[3.1.0]hexane core imposes strict stereochemical constraints. The bridgehead nitrogen’s spatial orientation influences hydrogen-bonding capacity, while the 3,3-dimethylbutyl group’s bulkiness may restrict rotational freedom . X-ray crystallography data for analogous compounds suggest that the dichlorobenzamide moiety adopts a planar conformation, optimizing π-π stacking interactions with biological targets .
Synthesis and Manufacturing
Synthetic Pathways
While explicit details of this compound’s synthesis remain proprietary, retrosynthetic analysis suggests a multi-step approach:
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Core Formation: Cyclopropanation of a pyrrolidine precursor to generate the azabicyclo[3.1.0]hexane system.
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Side-Chain Installation: Alkylation at position 3 using 3,3-dimethylbutyl bromide under basic conditions.
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Benzamide Coupling: Reaction of the secondary amine at position 6 with 3,5-dichlorobenzoyl chloride.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Production Challenges
Scale-up faces hurdles due to:
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Low Yields: Cyclopropanation steps typically exhibit ≤40% efficiency.
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Purification Complexity: Similar-polarity byproducts necessitate advanced chromatographic techniques .
Current suppliers like LGC Standards list it as a "made-to-order" compound with lead times exceeding 12 weeks, reflecting these synthetic challenges .
Pharmacological Profile and Research Applications
Mechanism of Action Hypotheses
Though direct target data are unavailable, structural analogs suggest potential interactions with:
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Dopamine Receptors: The benzamide group resembles eticlopride, a D₂/D₃ antagonist .
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Serotonin Transporters: Chlorinated aryl groups may modulate SERT affinity .
In silico docking studies predict moderate binding (Kᵢ ~150 nM) to σ-1 receptors, implicating neuroprotective applications.
Experimental Findings
BioCrick’s pharmacological assays (BCC6207 batch) report:
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Cellular Permeability: PAMPA-BBB prediction score of 0.72, suggesting blood-brain barrier penetration .
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Metabolic Stability: 63% remaining after 1-hour incubation with human liver microsomes .
These properties position it as a candidate for central nervous system drug development.
Discrepancies in Reported Data
Molecular Weight Controversy
While VulcanChem and LGC agree on 405.8 g/mol, BioCrick’s datasheet cites 369.3 g/mol for the free base. This 9.8% discrepancy likely stems from inconsistent salt-form accounting, underscoring the need for third-party characterization.
Stereochemical Ambiguities
Conflicting nomenclature (“1alpha,5alpha,6-exo,6alpha” vs. “(1R,5S)”) in supplier documentation complicates chiral resolution efforts. Single-crystal XRD studies are urgently needed to resolve this.
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